molecular formula C23H32N6O3 B11322354 N-(3,4-Dimethoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

N-(3,4-Dimethoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide

Cat. No.: B11322354
M. Wt: 440.5 g/mol
InChI Key: WVKMMMKNAPOGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the attachment of the pyrimidine moiety, and the introduction of the dimethoxyphenyl group. Common reagents used in these reactions include:

    Piperazine: A starting material for the formation of the piperazine ring.

    Pyrimidine derivatives: Used to introduce the pyrimidine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling.

    DNA interaction: The compound may interact with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H32N6O3

Molecular Weight

440.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide

InChI

InChI=1S/C23H32N6O3/c1-17-24-21(27-9-5-4-6-10-27)16-22(25-17)28-11-13-29(14-12-28)23(30)26-18-7-8-19(31-2)20(15-18)32-3/h7-8,15-16H,4-6,9-14H2,1-3H3,(H,26,30)

InChI Key

WVKMMMKNAPOGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.